2-(anilinocarbonyl)phenyl 4-bromo-3-nitrobenzoate
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Overview
Description
4-bromo-3-nitrobenzoic acid [2-[anilino(oxo)methyl]phenyl] ester is a carbonyl compound.
Scientific Research Applications
Mass Spectrometry Studies
4-Bromo-3-nitrobenzoic acid esters, such as methyl and phenyl esters, have been studied in mass spectrometry. The molecular anions of these esters have been observed to undergo ortho rearrangements, leading to the elimination of specific groups. This research has implications for understanding the chemical behavior of similar compounds in mass spectrometry applications (Bowie & Ho, 1974).
Synthesis and Chemical Reactions
The synthesis of various esters related to 4-Bromo-3-nitrobenzoic acid has been a focus of several studies. These include the preparation of compounds like 4-(2-Ethoxy-2-oxo-ethoxy)-3-nitrobenzoic methyl ester, which has been achieved under optimal conditions, showcasing the compound's potential in chemical synthesis (Yin Dulin, 2007). Additionally, derivatives of 4-hydroxybenzoic acid and its esters, including those with nitro groups, have been synthesized, expanding the range of potential applications in organic synthesis (Cavill, 1945).
Organic Chemistry Education
In educational contexts, the synthesis of compounds like 4-amino-3-nitrobenzoic acid methyl ester, which is structurally similar to 4-Bromo-3-nitrobenzoic acid esters, has been used as a teaching example for Fischer esterification reactions. This demonstrates the compound's usefulness in demonstrating important organic chemistry concepts (Kam, Levonis, & Schweiker, 2020).
Pharmaceutical Intermediate Synthesis
Stability Studies
The stability of nitroaromatic compounds like 4-bromomethyl-3-nitrobenzoic acid, which is structurally similar, has been studied using high-performance liquid chromatography. These studies are crucial in understanding the stability and behavior of such compounds under various conditions, which can have implications in their handling and storage (Maria Betânia de Freitas et al., 2014).
Properties
Molecular Formula |
C20H13BrN2O5 |
---|---|
Molecular Weight |
441.2 g/mol |
IUPAC Name |
[2-(phenylcarbamoyl)phenyl] 4-bromo-3-nitrobenzoate |
InChI |
InChI=1S/C20H13BrN2O5/c21-16-11-10-13(12-17(16)23(26)27)20(25)28-18-9-5-4-8-15(18)19(24)22-14-6-2-1-3-7-14/h1-12H,(H,22,24) |
InChI Key |
ONLMRIYNWGCRLQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC(=O)C3=CC(=C(C=C3)Br)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC(=O)C3=CC(=C(C=C3)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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